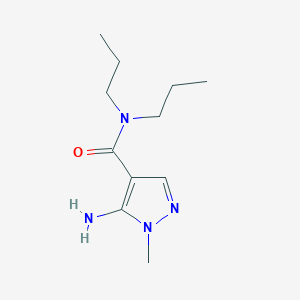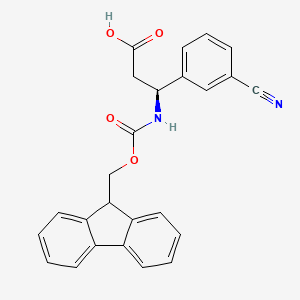
N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2F3N2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzyl group that is substituted with three fluorine atoms . The compound also includes two chloride ions, as indicated by the “dihydrochloride” in its name .Physical And Chemical Properties Analysis
The molecular weight of “N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” is approximately 317.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Synthesis and Antihistaminic Activity
Research on related N-heterocyclic 4-piperidinamines, such as the synthesis and evaluation of their antihistaminic activity, provides a framework for understanding how compounds like N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride could be synthesized and evaluated for potential biological activities. The development of phenylethyl derivatives exhibiting potent antihistamine properties suggests a methodology for assessing the biological efficacy of similar compounds (Janssens et al., 1985).
Anti-tubercular Agents
The synthesis and evaluation of 2,4-diaminoquinazoline derivatives for their potential as anti-tubercular agents highlight a systematic approach to exploring structure-activity relationships. This research outlines a process for assessing the biological activity of compounds against specific pathogens, such as Mycobacterium tuberculosis, and could guide the investigation of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride against similar targets (Odingo et al., 2014).
Analytical Methods for Amines
Analytical techniques for aliphatic amines in environmental samples, through derivatization and gas chromatography-mass spectrometry (GC-MS), provide a basis for the analytical evaluation of related compounds. Such methodologies are essential for understanding the environmental presence and impact of synthetic amines, including those structurally related to N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride (Sacher et al., 1997).
Nucleoside Transport Protein Inhibition
The inhibition of nucleoside transport proteins by compounds with alkylamine substituents, such as C8-alkylamine-substituted purines, offers insight into the development of therapeutic agents targeting specific cellular mechanisms. This research could inform the design and functional evaluation of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride for similar biomedical applications (Tromp et al., 2005).
Functionalization of Graphene Oxide
The microwave-assisted functionalization of graphene oxide with amines, including piperidine derivatives, highlights an application in materials science. This methodology demonstrates the potential of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride for modifying materials to enhance their electrochemical properties, which could be beneficial in developing advanced materials for energy storage and other applications (Caliman et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-[(2,4,6-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-8-5-11(14)10(12(15)6-8)7-17-9-1-3-16-4-2-9;;/h5-6,9,16-17H,1-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWSXZKTLDIJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=C(C=C2F)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2997274.png)





![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)
![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)


![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)
![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)

